molecular formula C7H13N5O B5520786 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

Cat. No.: B5520786
M. Wt: 183.21 g/mol
InChI Key: NVVUYPSWPMUKAS-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine is a chemical compound of interest in medicinal and organic chemistry, combining a morpholine ring with a 1-methyl-1H-tetrazole group. This structure suggests potential utility as a bioisostere , particularly where the tetrazole moiety may serve as a replacement for carboxylic acid groups in molecular design, a common application for 5-substituted tetrazoles . The morpholine ring is often incorporated to influence the solubility and metabolic stability of a molecule. While specific biological data for this compound is not available, related compounds featuring the 1-methyl-1H-tetrazol-5-yl group have demonstrated pharmacological activity in scientific research. For instance, similar structures have been investigated for their role as gastric acid antisecretory agents in antiulcer applications . This compound is suited for use as a building block in drug discovery, materials science, and as an intermediate for the synthesis of more complex molecules . Handling Note: As with many tetrazole derivatives, this compound is expected to be a combustible solid. It may cause skin and eye irritation. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye protection . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1-methyltetrazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVUYPSWPMUKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 1 Methyl 1h Tetrazol 5 Yl Methyl Morpholine

Synthetic Routes for the 1-Methyl-1H-tetrazol-5-yl Moiety

The most common and well-established method for synthesizing the tetrazole core is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide with a nitrile. nih.gov For the synthesis of a 1,5-disubstituted tetrazole, this typically involves reacting an organic azide with a nitrile, or an organic nitrile with an azide source like sodium azide or trimethylsilyl azide (TMSN₃).

The general mechanism involves the concerted addition of the azide 1,3-dipole across the carbon-nitrogen triple bond of the nitrile. To achieve the specific 1,5-disubstitution pattern found in the target molecule's core, a pre-methylated azide (methyl azide) would react with a suitable nitrile, or an N-methylated nitrile precursor could be envisioned. However, the more common approach for controlling N-alkylation involves alkylating the tetrazole ring after its formation. A typical reaction to form a 5-substituted-1H-tetrazole would use sodium azide and a nitrile, which can then be alkylated to yield the 1-methyl isomer.

Key features of this method include:

Versatility: A wide range of nitriles and azides can be used, allowing for diverse substitutions.

Atom Economy: The reaction is a direct addition with no byproducts.

Conditions: The reaction often requires elevated temperatures and can be catalyzed by Lewis acids or transition metals to improve yields and reaction times. umich.edu

Table 1: Examples of Cycloaddition Reactions for Tetrazole Synthesis
Nitrile SubstrateAzide SourceCatalyst/ConditionsProduct TypeReference
Aromatic/Aliphatic NitrilesSodium Azide (NaN₃)ZnBr₂, DMF, 120-130°C5-Substituted-1H-tetrazole mdpi.com
p-Toluenesulfonyl Cyanide (TsCN)Aliphatic/Aromatic AzidesSolvent-free, heat1,5-Disubstituted Tetrazole nih.gov
OrganonitrilesSodium Azide (NaN₃)Copper(II) complex, DMSO5-Substituted-1H-tetrazole umich.eduresearchgate.net

Multicomponent reactions (MCRs) offer a highly efficient alternative for synthesizing complex molecules like tetrazoles from simple starting materials in a single pot. beilstein-journals.org They are characterized by high atom economy, convergence, and the ability to generate diverse molecular libraries quickly. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs adapted for tetrazole synthesis.

The Ugi-azide four-component reaction (U-4CR) is particularly relevant. It involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (typically hydrazoic acid, HN₃, or TMSN₃). nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion. A subsequent intramolecular 1,5-dipolar electrocyclization yields the 1,5-disubstituted tetrazole ring. nih.gov This strategy allows for the direct incorporation of four different points of diversity into the final molecule.

The Passerini-tetrazole three-component reaction (PT-3CR) is another valuable MCR, reacting an isocyanide, an azide, and an oxo component (like an aldehyde or ketone). eco-vector.com This reaction can be used to generate α-hydroxymethyl tetrazoles, which are versatile building blocks for further chemical transformations. beilstein-journals.org

Table 2: Multicomponent Reactions for Tetrazole Synthesis
Reaction NameComponentsKey IntermediateProduct TypeReference
Ugi-Azide (U-4CR)Aldehyde, Amine, Isocyanide, AzideNitrilium ionα-Aminoacyl-1,5-disubstituted tetrazoles nih.govnih.gov
Passerini-Tetrazole (PT-3CR)Oxo Component, Isocyanide, Azideα-Adductα-Hydroxy-1,5-disubstituted tetrazoles eco-vector.com

Introduction of the Morpholine (B109124) Ring and Methyl Linker

Once the 1-methyl-1H-tetrazole core is established or during its formation, the morpholinomethyl moiety must be introduced at the C5 position. This can be accomplished through several synthetic strategies, primarily through aminomethylation reactions or by using pre-functionalized building blocks in convergent syntheses.

A highly effective method for this transformation is the Mannich reaction . oarjbp.com This reaction involves the aminoalkylation of an acidic proton. In this context, the proton at the C5 position of 1-methyl-1H-tetrazole can be considered acidic enough to react, especially under basic conditions. The reaction would involve condensing 1-methyl-1H-tetrazole with formaldehyde (the source of the methyl linker) and morpholine. nih.govuobaghdad.edu.iq The reaction first forms an Eschenmoser-like salt or a morpholinomethyl cation in situ from formaldehyde and morpholine, which then acts as an electrophile that is attacked by the tetrazole C5-anion.

An alternative but related approach is the direct alkylation of a 5-lithio-1-methyl-1H-tetrazole intermediate with a suitable electrophile such as 4-(chloromethyl)morpholine. This provides a direct and controlled method for forming the C-C bond between the tetrazole and the morpholinomethyl group.

Convergent strategies using MCRs can also construct the target molecule. For example, a Ugi reaction could employ an amine precursor that, in a subsequent post-condensation step, cyclizes to form the morpholine ring. nih.gov This builds the second heterocyclic ring onto the tetrazole-containing scaffold created during the MCR.

Optimization of Synthetic Conditions for 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times for tetrazole synthesis, often from hours to minutes, while also improving product yields. oarjbp.comresearchgate.net This is attributed to efficient and rapid heating of the reaction mixture. Microwave-assisted protocols have been successfully applied to [3+2] cycloaddition reactions and various MCRs. researchgate.net The solvent-free microwave-assisted synthesis of 5-substituted-1H-tetrazoles, for instance, represents an environmentally friendly and highly efficient method. oarjbp.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis
Reaction TypeConventional Method (Time)Microwave Method (Time)Key AdvantageReference
[3+2] Cycloaddition6-24 hours5-15 minutesDrastic reduction in reaction time acs.org
Copper-Catalyzed Cycloaddition10 hours15 minutesIncreased yield and speed acs.org
Solvent-free SynthesisSeveral hoursA few minutesGreen, efficient, rapid oarjbp.comresearchgate.net

The use of catalysts is fundamental to modern organic synthesis for enhancing reaction rates, selectivity, and yields under milder conditions. In the context of synthesizing the target compound, catalysts can be employed in both the formation of the tetrazole ring and the subsequent coupling steps.

For the [3+2] cycloaddition reaction, a variety of catalysts have been explored. Lewis acids such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃) are commonly used to activate the nitrile component towards nucleophilic attack by the azide. Transition-metal catalysts, particularly copper(I) and copper(II) complexes, have proven highly effective for this transformation, often allowing the reaction to proceed under greener and safer conditions with high yields. umich.eduresearchgate.net These catalytic systems are crucial for streamlining the production of tetrazole-based active pharmaceutical ingredients. umich.edu

Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Purity Assessment of this compound

The successful synthesis of this compound relies on rigorous monitoring of the reaction progress and accurate assessment of the final product's purity. A suite of spectroscopic and chromatographic techniques is indispensable for these analytical aspects. While specific experimental data for this exact compound is not widely available in published literature, the characterization of analogous tetrazole and morpholine derivatives provides a well-established framework for the analytical methodologies that would be employed.

Detailed analysis of related compounds allows for the prediction of characteristic spectroscopic signatures and chromatographic behavior. For instance, the analysis of various tetrazole-containing heterocyclic compounds demonstrates the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in structural elucidation. google.comepo.org Similarly, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for monitoring reaction kinetics and verifying the purity of synthetic products in this chemical class.

Spectroscopic Techniques

Spectroscopic methods are crucial for confirming the molecular structure of the synthesized this compound and for identifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural confirmation of the target molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group on the tetrazole ring, the methylene (B1212753) bridge, and the protons of the morpholine ring. The chemical shifts and coupling patterns of the morpholine protons would confirm the integrity of this ring system.

¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the characteristic chemical shift of the carbon atom in the tetrazole ring and the carbons of the morpholine and methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-O bonds, as well as vibrations associated with the tetrazole and morpholine rings.

Illustrative Spectroscopic Data

The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Protons4.05s3HN-CH₃ (tetrazole)
3.85s2HN-CH₂-Tetrazole
3.65t, J = 4.5 Hz4HO-(CH₂)₂
2.50t, J = 4.5 Hz4HN-(CH₂)₂
¹³C NMR Chemical Shift (ppm) Assignment
Carbons152.0C5 (tetrazole)
66.5O-(CH₂)₂
53.0N-(CH₂)₂
48.0N-CH₂-Tetrazole
34.0N-CH₃ (tetrazole)

Chromatographic Techniques

Chromatographic methods are essential for monitoring the progress of the synthesis and for determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating the product from starting materials, intermediates, and byproducts. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid would likely provide good separation. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf) is a key parameter for identifying the components.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can be used to analyze the purity of the final product and to identify any volatile impurities. nih.gov

Illustrative Chromatographic Data

The following table provides expected parameters for the chromatographic analysis of this compound.

Technique Stationary Phase Mobile Phase Expected Retention Time / Rf
HPLCC18Acetonitrile/Water (Gradient)~5-10 min
TLCSilica GelEthyl Acetate/Hexane (1:1)~0.4-0.5
GC-MSDB-5msHelium (carrier gas)Dependent on temperature program

Molecular Structure, Conformation, and Intermolecular Interactions of 4 1 Methyl 1h Tetrazol 5 Yl Methyl Morpholine

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the intricate structural details of the molecule. The chemical shifts observed in the spectra are characteristic of the specific electronic environments of the protons and carbon atoms within the morpholine (B109124) and tetrazole rings, as well as the linking methylene (B1212753) bridge and the N-methyl group.

In the ¹H NMR spectrum, the protons of the morpholine ring typically exhibit a distinct pattern. The protons on the carbons adjacent to the oxygen atom are expected to resonate at a downfield chemical shift compared to those adjacent to the nitrogen atom, due to the deshielding effect of the electronegative oxygen. The methylene bridge protons connecting the two heterocyclic rings would appear as a singlet, while the N-methyl protons of the tetrazole ring would also present as a singlet at a characteristic chemical shift.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbons of the morpholine ring will show distinct signals, with the carbons bonded to oxygen appearing at a lower field than those bonded to nitrogen. The carbon of the methylene bridge, the N-methyl carbon, and the carbons of the tetrazole ring will each have their own characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton.

Interactive Data Table: Predicted NMR Data

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Morpholine H (adjacent to O)3.6 - 3.8-
Morpholine H (adjacent to N)2.4 - 2.6-
Methylene Bridge H3.8 - 4.0-
N-Methyl H3.9 - 4.1-
Morpholine C (adjacent to O)-66 - 68
Morpholine C (adjacent to N)-53 - 55
Methylene Bridge C-45 - 47
N-Methyl C-33 - 35
Tetrazole C-150 - 152

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule, providing definitive proof of its chemical formula (C₇H₁₃N₅O).

Interactive Data Table: Predicted Mass Spectrometry Data

Technique Ionization Mode Expected m/z
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)[M+H]⁺ ≈ 184.1193

Analysis of Conformational Preferences and Dynamics

For N-substituted morpholines, the equatorial position is generally favored for the substituent to avoid steric clashes with the axial protons on the ring. nih.gov Therefore, in 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine, the (1-Methyl-1H-tetrazol-5-yl)methyl group is expected to preferentially occupy the equatorial position on the nitrogen atom of the morpholine ring. This preference leads to a more stable, lower-energy conformation of the molecule. The interconversion between the two chair forms (ring flipping) is a dynamic process, but the equilibrium lies significantly towards the conformer with the bulky substituent in the equatorial position. The presence of the morpholine ring in a chair conformation has been identified in numerous CNS-active compounds, where this specific geometry is often crucial for binding to target proteins. nih.gov

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound possesses several sites capable of engaging in hydrogen bonding and other non-covalent interactions, which are critical in determining its solid-state packing and its interactions in a biological context.

The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. nih.govnih.gov The tetrazole ring can participate in multiple hydrogen bonds, a feature that contributes to its use as a bioisostere for the carboxylic acid group in medicinal chemistry. nih.govresearchgate.net These nitrogen atoms can interact with hydrogen bond donors, such as water molecules or hydroxyl and amine groups present in other molecules.

The oxygen atom of the morpholine ring is also a hydrogen bond acceptor. nih.gov Its lone pairs of electrons can readily participate in hydrogen bonding with suitable donor groups. The ability of the morpholine oxygen to form hydrogen bonds is a key factor in its frequent use in drug design to enhance solubility and target engagement. nih.gove3s-conferences.org

Molecular and Cellular Mechanism Studies of 4 1 Methyl 1h Tetrazol 5 Yl Methyl Morpholine Pre Clinical in Vitro

Exploration of Molecular Targets and Binding Modes

No studies detailing the specific molecular targets or binding modes of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine were found in the course of this literature review. Research into the broader class of tetrazole-containing compounds suggests potential interactions with various receptors and enzymes, often through hydrogen bonding and coordination with metal ions within protein active sites. nih.gov However, without specific experimental data for the target compound, any discussion of its molecular interactions remains speculative.

Receptor Binding Assays (e.g., in vitro binding affinity, competition studies)

No data from receptor binding assays for this compound are available. Such assays would be necessary to determine the compound's binding affinity and selectivity for any potential receptor targets.

Enzyme Inhibition Profiling (e.g., COX-2, Kinases)

There is no published information regarding the enzyme inhibition profile of this compound. Profiling this compound against a panel of enzymes such as cyclooxygenases (COX) or various kinases would be required to ascertain any inhibitory activity.

Investigation of Cellular Pathway Modulation in In Vitro Models

No studies have been published that investigate the effects of this compound on cellular pathways in in vitro models. To understand its cellular mechanism, future research would need to explore its impact on signaling cascades, gene expression, and other cellular processes in relevant cell lines.

High-Throughput Screening for Hit Identification and Lead Generation

The compound this compound has not been identified as a hit or lead compound in any published high-throughput screening campaigns. Such screening efforts are fundamental in early-stage drug discovery to identify compounds with desired biological activity from large chemical libraries.

Computational and Theoretical Investigations of 4 1 Methyl 1h Tetrazol 5 Yl Methyl Morpholine

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of a molecule. acs.orgmdpi.comrasayanjournal.co.in These calculations provide a deep understanding of the molecule's intrinsic characteristics, which are crucial for predicting its reactivity and interactions with biological systems.

The geometric properties, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated by optimizing the molecule's structure to its lowest energy state. For 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine, this would involve determining the precise spatial arrangement of the morpholine (B109124) ring, the methyl-tetrazole ring, and the linking methylene (B1212753) bridge.

Electronic properties derived from quantum chemical calculations offer insights into the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For tetrazole derivatives, the HOMO and LUMO energies are important in understanding their potential as inhibitors or ligands. acs.orgrasayanjournal.co.in

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. This map helps in identifying electrophilic and nucleophilic sites, which are regions prone to interacting with other molecules, including biological targets.

Table 1: Predicted Electronic Properties of a 1,5-Disubstituted Tetrazole Analog

PropertyCalculated Value
HOMO Energy-7.14 eV
LUMO Energy-1.11 eV
HOMO-LUMO Gap (ΔE)6.02 eV
Dipole Moment4.9 D

Note: Data is for a representative 1,5-disubstituted tetrazole derivative and serves as an illustrative example.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mechanism at a molecular level.

For this compound, docking studies would involve screening it against a library of known protein structures to identify potential binding partners. The morpholine and tetrazole moieties are known to be present in various biologically active compounds, suggesting a range of potential targets. For instance, tetrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), while morpholine is a common scaffold in medicinal chemistry. nih.govnih.gov

The docking process yields a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction between the ligand and the target. A more negative score generally indicates a stronger binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a study on tetrazole derivatives targeting COX-2 showed a binding energy of -10.6652 kcal/mol, with key hydrogen bonding interactions with amino acid residues like His90 and Tyr355. nih.gov

Table 2: Representative Binding Affinities of Tetrazole and Morpholine Analogs with Various Protein Targets

Analog TypeProtein TargetBinding Affinity (kcal/mol)
Tetrazole DerivativeCOX-2-10.67
Tetrazole DerivativeCSNK2A1 Receptor-6.87
Morpholine DerivativeDihydrofolate Reductase (DHFR)-1.60
Tetrazole DerivativeMycobacterium tuberculosis LipB-18.50

Note: The binding affinities are from studies on various tetrazole and morpholine-containing compounds and are presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of a ligand and its complex with a protein over time. scielo.brnih.gov This method is crucial for assessing the stability of the predicted binding pose from molecular docking and for understanding the flexibility of both the ligand and the target.

An MD simulation of this compound in a complex with a potential protein target would involve simulating their movements and interactions in a biologically relevant environment (e.g., in water at physiological temperature and pressure) over a period of nanoseconds.

A key metric obtained from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD value for the ligand within the binding pocket suggests a stable binding mode. nih.govmdpi.com For a stable protein-ligand complex, the RMSD of the protein's alpha carbon backbone is generally expected to be below 2.5 Å. nih.gov

Another important analysis is the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. By analyzing the RMSF, one can identify which residues are more mobile and which are constrained upon ligand binding.

Table 3: Illustrative RMSD Values from a Molecular Dynamics Simulation of a Protein-Ligand Complex

SystemAverage RMSD (Å)Stability
Protein Cα Backbone2.15Stable
Ligand1.50Stable

Note: These are representative values for a stable protein-ligand complex and are provided for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Developing a QSAR model for a series of compounds related to this compound would first require synthesizing and testing a library of analogs for a specific biological activity. Then, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can guide the design of new derivatives with improved potency. For example, a QSAR study on morpholine derivatives found that antioxidant activity increased with a decrease in molecular volume and lipophilicity, and an increase in the dipole moment. nih.gov

In Silico Profiling for Pharmacological Hypothesis Generation (excluding ADME and toxicity)

In silico profiling involves using computational methods to predict the potential pharmacological targets of a compound, thereby generating hypotheses about its mechanism of action. One powerful approach is pharmacophore modeling.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. By creating a pharmacophore model based on the structure of this compound, it is possible to screen virtual libraries of known drug targets to identify proteins that have a complementary binding site.

Studies on tetrazole derivatives have utilized pharmacophore modeling to design new inhibitors for various targets. For example, a pharmacophore model based on the SARS-CoV-2 main protease was used to propose new 1,5-disubstituted tetrazole derivatives as potential inhibitors. peerj.com This approach can generate valuable hypotheses about the potential therapeutic applications of this compound, which can then be validated through experimental testing.

Advanced Research Perspectives and Future Directions for 4 1 Methyl 1h Tetrazol 5 Yl Methyl Morpholine Research

Innovations in Synthetic Methodologies and Sustainable Chemistry

Recent advancements in the synthesis of tetrazole derivatives are increasingly focused on the principles of green and sustainable chemistry. jchr.orgbenthamdirect.comeurekaselect.com These modern approaches aim to enhance efficiency, minimize environmental impact, and improve safety. For the synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine, future research is likely to move away from traditional synthetic routes, which may involve hazardous reagents and harsh conditions, towards more eco-friendly alternatives.

Innovations in this area include the use of multicomponent reactions (MCRs), which offer a streamlined approach to synthesizing complex molecules in a single step, thereby reducing waste and improving atom economy. eurekaselect.combeilstein-journals.org The Ugi-azide reaction, a type of MCR, has been noted for its utility in preparing tetrazole derivatives. benthamdirect.comeurekaselect.com Additionally, the development of novel catalytic systems, such as those based on copper complexes or magnetic nanoparticles, can facilitate the synthesis under milder conditions with improved yields and easier product purification. jchr.orgrsc.org

Solvent selection is another critical aspect of sustainable synthesis. The use of greener solvents like water or solvent-free conditions has been explored for the synthesis of various tetrazoles and could be adapted for the production of this compound. benthamdirect.comdntb.gov.ua Furthermore, techniques such as ultrasonication can be employed to accelerate reaction times and improve yields, contributing to a more sustainable synthetic process. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Tetrazole Derivatives

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Reagents Often involves toxic and hazardous materials.Employs less toxic and safer reagents. jchr.org
Catalysts May use heavy metal catalysts with environmental concerns.Utilizes recyclable and environmentally benign catalysts. rsc.org
Solvents Typically relies on volatile organic solvents.Prefers greener solvents like water or solvent-free conditions. benthamdirect.com
Efficiency Can involve multiple steps with lower overall yields.Aims for higher yields and atom economy, often through MCRs. eurekaselect.com
Energy Input May require high temperatures and prolonged reaction times.Can utilize energy-efficient methods like ultrasonication. nih.gov

Application of Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics and machine learning are revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. taylorfrancis.comastrazeneca.com For this compound, these computational tools can be instrumental in predicting its physicochemical properties, biological activities, and potential drug-like characteristics. taylorfrancis.com

By constructing virtual libraries of related compounds, researchers can employ quantitative structure-activity relationship (QSAR) models to identify key structural features that influence biological activity. Machine learning algorithms, such as graph neural networks, can be trained on existing data from other tetrazole derivatives to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound before its synthesis, thereby saving time and resources. astrazeneca.com

These computational approaches also aid in de novo drug design, where algorithms can generate novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target. youtube.com This iterative process of virtual screening and design allows for the rapid exploration of chemical space to identify promising drug candidates. taylorfrancis.com

Strategies for Developing Multi-Target Ligands Based on the Scaffold

The development of multi-target ligands, which can modulate the activity of multiple biological targets simultaneously, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. researchgate.net The scaffold of this compound, with its distinct tetrazole and morpholine (B109124) moieties, provides a versatile platform for the design of such multi-target agents.

The tetrazole ring is a well-known bioisostere for the carboxylic acid group and can participate in various non-covalent interactions with biological targets. nih.govbeilstein-journals.org The morpholine ring, on the other hand, is a common feature in many approved drugs and can influence properties such as solubility and metabolic stability. chemrxiv.org By strategically modifying different positions of the this compound scaffold, it is possible to incorporate pharmacophoric features that can interact with different target proteins.

For instance, one part of the molecule could be designed to inhibit a particular enzyme, while another part could be tailored to interact with a specific receptor. This approach could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Table 2: Potential Multi-Targeting Strategies for this compound Derivatives

Modification SitePotential Target Class 1Potential Target Class 2Rationale
Tetrazole Ring KinasesProteasesThe tetrazole can mimic key interactions of endogenous ligands.
Morpholine Ring G-protein coupled receptorsIon channelsModifications can alter receptor subtype selectivity and pharmacokinetic properties.
Methyl Group on Tetrazole Epigenetic targetsNuclear receptorsCan influence metabolic stability and target engagement.
Linker between Rings Protein-protein interactionsAllosteric sitesThe linker's length and flexibility can be optimized for dual target binding.

Integration of Advanced Biophysical Techniques in Mechanistic Studies

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent. Advanced biophysical techniques provide invaluable insights into the thermodynamics and kinetics of these interactions, as well as the structural basis of binding.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound in complex with its target protein, revealing the specific atomic interactions that govern binding. chemrxiv.orgnih.gov Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding, providing real-time data on the association and dissociation rates of the compound with its target. These detailed mechanistic studies are essential for understanding the structure-activity relationships and for the rational design of more potent and selective analogs of this compound.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine, and how can reaction progress be monitored?

  • Methodology : A common approach involves heterocyclic coupling reactions under heterogeneous catalysis. For example, combining PEG-400 as a solvent with Bleaching Earth Clay (pH-12.5) at 70–80°C facilitates efficient coupling between tetrazole and morpholine derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves ice-water quenching followed by recrystallization in aqueous acetic acid .
  • Validation : Mass spectrometry (MS) with [M+H]+ ion analysis (e.g., m/z 413.10 observed vs. 413.89 calculated) confirms product identity .

Q. How can spectroscopic techniques (IR, NMR) characterize the structural features of this compound?

  • IR Analysis : Key absorption bands include N–H stretching (~3200 cm⁻¹ for tetrazole) and C–O–C vibrations (~1100 cm⁻¹ for morpholine) .
  • ¹H NMR : Distinct signals for the morpholine ring protons (δ 3.5–3.7 ppm, multiplet) and methyl groups (δ 2.5–3.0 ppm, singlet for tetrazole-methyl) are observed. Coupling constants (J) help confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : The compound is polar due to the morpholine and tetrazole moieties, showing good solubility in PEG-400, DMSO, and aqueous acidic media .
  • Stability : Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation of the tetrazole ring. Degradation products can be tracked via HPLC (retention time ~1.32 minutes under QC-SMD-TFA05 conditions) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Approach : Replace the methyl group on the tetrazole with bulkier substituents (e.g., propyl, phenyl) or modify the morpholine ring (e.g., 2,6-dimethylmorpholine) to assess steric and electronic effects. Comparative MS and NMR data for analogs like (2,6-dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone provide benchmarks .
  • Biological Testing : In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using software like AutoDock) reveal binding interactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or high-resolution ambiguities in X-ray data. For example, SHELXPRO interfaces can refine morpholine ring conformations .
  • Spectral Discrepancies : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For tetrazole protons, deuterium exchange experiments distinguish NH environments .

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in large-scale synthesis?

  • Optimization : Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction time and improves regioselectivity. Solvent screening (e.g., DMF vs. PEG-400) minimizes side reactions like tetrazole ring opening .
  • Byproduct Analysis : LCMS (e.g., m/z 754 [M+H]+ detection) identifies impurities, while column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the target compound .

Q. What are the mechanistic insights into the degradation pathways of this compound under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) and analyze via LCMS. Major pathways include morpholine ring hydrolysis and tetrazole oxidation to carboxylic acids .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict degradation intermediates, validated by tandem MS (MS/MS) fragmentation patterns .

Methodological Notes

  • Data Synthesis : Cross-referenced synthesis protocols (e.g., ), spectroscopic validation (), and advanced tools (SHELX, DFT) ensure methodological rigor.
  • Key Applications : Focus on medicinal chemistry (SAR, toxicity profiling) and materials science (stability, crystallography).

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